molecular formula C8H7BrN2S B1332799 6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine CAS No. 73901-11-8

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

Cat. No. B1332799
CAS RN: 73901-11-8
M. Wt: 243.13 g/mol
InChI Key: KOKMNRMHKISQCT-UHFFFAOYSA-N
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Description

The compound "6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of bromine and methyl groups on the benzothiazole core indicates that it is a substituted benzothiazole, which can have various biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Bromo-3-Methyl-1,3-Benzothiazol-2(3H)-Imine is used in the synthesis of various chemical compounds. For example, it has been involved in the preparation of 3-Benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones (Shyam & Tiwari, 1977). These compounds were analyzed for their structures and purity using analytical and spectral data.

Chemical Reactions and Modifications

  • The compound has been used in chemical reactions involving double metallation with methyl magnesium bromide and alkyllithium bases, leading to alkylation at specific positions of heterocycles (Deorazio et al., 2011).

Development of New Compounds and Derivatives

  • Research has focused on creating new derivatives of this compound. For instance, synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds has been explored (Eshghi et al., 2019). These new compounds have been synthesized and evaluated for their biological activities, such as anti-tumor activity.

Exploration in Various Chemical Syntheses

  • Its utilization extends to different chemical synthesis processes, like the preparation of 5-Substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues using Stille and Suzuki reactions (Pirat et al., 2011).

Antimicrobial Activities

  • Some research has been directed towards exploring the antimicrobial properties of derivatives. For example, the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles and their evaluation for antimicrobial activities against various strains (Bhagat et al., 2012).

properties

IUPAC Name

6-bromo-3-methyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-11-6-3-2-5(9)4-7(6)12-8(11)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKMNRMHKISQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365923
Record name 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-methyl-1,3-benzothiazol-2(3H)-imine

CAS RN

73901-11-8
Record name 6-Bromo-3-methyl-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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